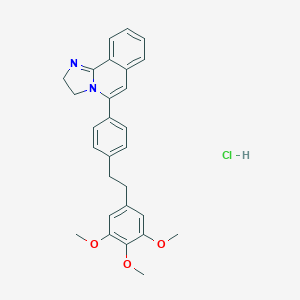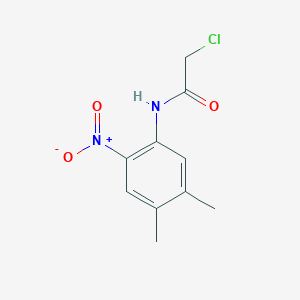
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide, also known as CDNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of acetamide and contains a chloro group as well as a nitro group, which gives it unique properties that make it useful for a variety of applications.
Wirkmechanismus
The exact mechanism of action of 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide is not yet fully understood, but it is thought to work by binding to specific proteins and altering their conformation or activity. This binding can be detected through changes in fluorescence intensity, allowing researchers to track the movement and activity of proteins in real-time.
Biochemische Und Physiologische Effekte
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide has been shown to have minimal toxicity and does not appear to have any significant effects on biochemical or physiological processes in living cells. This makes it an ideal tool for studying protein dynamics and localization without interfering with normal cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide is its high selectivity for certain proteins, which makes it an ideal tool for studying protein dynamics in living cells. However, 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide also has some limitations, including its relatively low fluorescence intensity and limited stability in certain biological environments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide, including the development of new derivatives with improved properties and the exploration of new applications in areas such as drug discovery and disease diagnosis. Additionally, further research is needed to fully understand the mechanism of action of 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide and its potential for use in a variety of scientific research applications.
Synthesemethoden
The synthesis of 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide can be achieved through a multi-step process that involves the reaction of 4,5-dimethyl-2-nitroaniline with chloroacetyl chloride in the presence of a base. This reaction yields the intermediate 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide has shown potential for a variety of scientific research applications. One of the most promising areas of research involves the use of 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide as a fluorescent probe for imaging biological systems. 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide has been shown to have high selectivity for certain proteins, making it an ideal tool for studying protein localization and dynamics in living cells.
Eigenschaften
CAS-Nummer |
114741-31-0 |
|---|---|
Produktname |
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide |
Molekularformel |
C10H11ClN2O3 |
Molekulargewicht |
242.66 g/mol |
IUPAC-Name |
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H11ClN2O3/c1-6-3-8(12-10(14)5-11)9(13(15)16)4-7(6)2/h3-4H,5H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
ZQKGIBMAJMMPMN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])NC(=O)CCl |
Kanonische SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




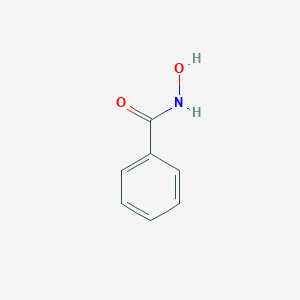
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B56168.png)
![4-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B56169.png)
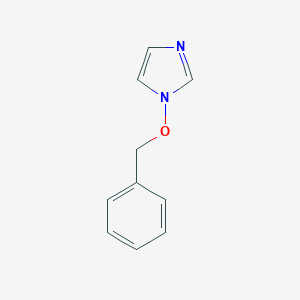
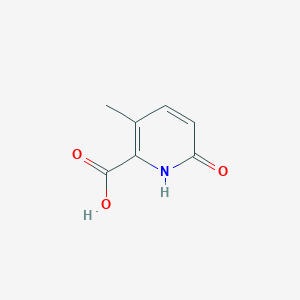
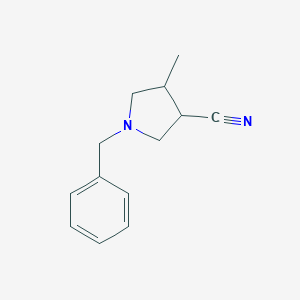

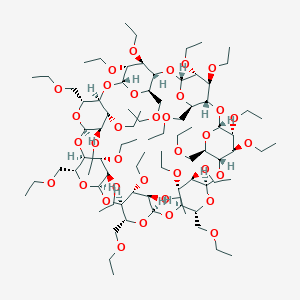

![N'-[[2-[[18-Hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide](/img/structure/B56190.png)

![2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene](/img/structure/B56194.png)
